An In-Depth Technical Guide to Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold, a notable bioisostere of purine, is a privileged structure in the development of targeted therapies, particularly kinase inhibitors. This document details the synthesis, purification, and structural elucidation of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. It further explores its physicochemical properties, chemical reactivity, and established applications as a crucial intermediate in the synthesis of potent therapeutic agents, including Fibroblast Growth Factor Receptor (FGFR) inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has garnered significant attention in the field of medicinal chemistry due to its structural similarity to the endogenous purine ring system. This structural analogy allows compounds bearing this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. Consequently, pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, playing crucial roles in signal transduction pathways implicated in cancer and inflammatory diseases.[1][2] The therapeutic relevance of this scaffold is underscored by the development of numerous kinase inhibitors targeting enzymes such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptors (FGFRs).[3]
Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate serves as a vital intermediate in the synthesis of more complex and functionally diverse molecules within this class. The presence of a methyl group at the N7-position of the pyrrole ring and a methyl carboxylate at the C4-position of the pyrimidine ring offers distinct advantages for synthetic elaboration and influences the molecule's overall properties. This guide will delve into the specific attributes of this N-methylated derivative.
Synthesis and Purification
The synthesis of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is typically achieved through the N-methylation of its precursor, Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. This process involves the deprotonation of the pyrrole nitrogen followed by quenching with a methylating agent.
Synthetic Pathway
The synthetic route involves a straightforward N-alkylation reaction. The choice of base and methylating agent is critical to ensure regioselectivity and high yield.
Figure 1: Synthetic pathway for Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the N-methylation of pyrrolo[2,3-d]pyrimidines.[3]
Materials:
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Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Methyl iodide (MeI)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq).
-
Anhydrous Solvent Addition: Anhydrous DMF is added to the flask to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.
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Deprotonation: Sodium hydride (1.2 - 1.5 eq) is added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to an hour, allowing for the formation of the sodium salt of the pyrrole. Evolution of hydrogen gas will be observed.
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Methylation: Methyl iodide (1.1 - 1.3 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
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Chromatography: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.
Physicochemical and Spectroscopic Properties
Accurate characterization of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is essential for its use in further synthetic applications and biological screening.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1095822-18-6 | [4] |
| Molecular Formula | C₉H₉N₃O₂ | [4] |
| Molecular Weight | 191.19 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | (Typical) |
| Melting Point | Not available in searched literature. | |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform | (Inferred) |
| pKa | Not available in searched literature. |
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance):
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N-CH₃: A singlet peak is expected around δ 3.8-4.0 ppm.
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O-CH₃: A singlet peak is expected around δ 3.9-4.1 ppm.
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Pyrrole Protons (H5 and H6): Two doublets are expected in the aromatic region, integrating to one proton each. The H6 proton, being adjacent to the electron-donating nitrogen, will likely appear more upfield (δ 6.5-7.0 ppm) than the H5 proton (δ 7.2-7.8 ppm), with a coupling constant of approximately 3-4 Hz.
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Pyrimidine Proton (H2): A singlet is expected in the downfield aromatic region (δ 8.5-9.0 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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N-CH₃: A peak is expected around δ 30-35 ppm.
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O-CH₃: A peak is expected around δ 50-55 ppm.
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Pyrrole Carbons (C5 and C6): Peaks are expected in the aromatic region, typically between δ 100-130 ppm.
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Pyrimidine Carbons (C2, C4, C4a, C7a): Peaks are expected in the aromatic region, typically between δ 140-160 ppm.
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Carbonyl Carbon (C=O): A peak is expected in the downfield region, around δ 160-170 ppm.
IR (Infrared) Spectroscopy:
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C=O Stretch (Ester): A strong absorption band is expected around 1710-1730 cm⁻¹.
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C=N and C=C Stretches (Aromatic Rings): Multiple absorption bands are expected in the 1500-1650 cm⁻¹ region.
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C-H Stretches (Aromatic and Methyl): Absorption bands are expected around 2900-3100 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 191.07. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Chemical Reactivity and Stability
The reactivity of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is dictated by the electronic nature of its fused heterocyclic system.
Influence of the N7-Methyl Group
The presence of the methyl group at the N7 position has several implications for the molecule's reactivity compared to its 7H-pyrrolo[2,3-d]pyrimidine counterpart:
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Blocked Electrophilic Substitution at Nitrogen: The N7-position is no longer available for electrophilic attack or further alkylation/arylation.
-
Enhanced Stability: The N-methylation can protect the pyrrole ring from certain degradation pathways, potentially increasing the compound's stability under various reaction conditions.
-
Modified Electronic Properties: The electron-donating nature of the methyl group can slightly alter the electron density of the pyrrole ring, which may influence the regioselectivity of electrophilic aromatic substitution reactions at the C5 and C6 positions.
Key Reaction Sites
Figure 2: Key reactivity sites on Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.
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Ester Moiety: The methyl ester at the C4-position is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo amidation with various amines to generate a diverse library of amides, a common strategy in drug discovery to modulate solubility and target engagement.
-
Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present at the C4 position (though in this case, the ester is not a typical leaving group for SNAr).
-
Pyrrole Ring: The pyrrole ring is electron-rich and can undergo electrophilic aromatic substitution, such as halogenation or nitration, primarily at the C5 or C6 positions. The directing effect of the fused pyrimidine ring and the N7-methyl group will influence the regioselectivity of these reactions.
Applications in Drug Discovery and Medicinal Chemistry
Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a valuable intermediate in the synthesis of pharmacologically active compounds. Its primary application lies in its use as a scaffold for the development of kinase inhibitors.
Intermediate for FGFR Inhibitors
This compound has been utilized as a key building block in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3] Deregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making FGFRs attractive therapeutic targets. The pyrrolo[2,3-d]pyrimidine core serves as an effective hinge-binding motif in the ATP-binding pocket of FGFRs. The N7-methyl group can provide steric bulk and modulate the compound's solubility and metabolic stability, while the C4-carboxylate allows for the introduction of various side chains to explore the solvent-exposed region of the kinase and enhance potency and selectivity.
Scaffold for Other Kinase Inhibitors
The broader 7H-pyrrolo[2,3-d]pyrimidine scaffold, for which the title compound is a derivative, has been extensively used to develop inhibitors for a range of other kinases, including:
-
Janus Kinases (JAKs): For the treatment of autoimmune diseases and myeloproliferative neoplasms.
-
Epidermal Growth Factor Receptor (EGFR): For the treatment of non-small cell lung cancer.[5]
-
p21-Activated Kinase 4 (PAK4): Implicated in various cancers.[1]
-
Interleukin-2-inducible T-cell kinase (Itk): A target for inflammatory and autoimmune diseases.[2]
The N7-methylation can be a strategic modification in the design of these inhibitors to fine-tune their pharmacological properties.
Conclusion
Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a synthetically versatile and medicinally relevant heterocyclic compound. Its straightforward synthesis and the strategic placement of functional groups make it an important intermediate for the development of targeted therapeutics. This guide has provided a detailed overview of its synthesis, properties, and applications, with the aim of supporting researchers and drug development professionals in their efforts to design and create novel and effective medicines based on the privileged pyrrolo[2,3-d]pyrimidine scaffold. Further detailed characterization of its physicochemical properties and exploration of its biological activity as a standalone entity could reveal additional applications for this valuable chemical entity.
References
- WO2020231990A1 - Fgfr inhibitors and methods of use thereof - Google P
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. (URL: [Link])
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Methyl 7-methyl-7h-pyrrolo[2,3-d]pyrimidine-4-carboxylate | A2B Chem | Chemikart. (URL: [Link])
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Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed. (URL: [Link])
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (URL: [Link])
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Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (URL: [Link])
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. (URL: [Link])
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